MI-463

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MI-463 is a potent and orally bioavailable small molecule inhibitor that targets the interaction between menin and mixed lineage leukemia (MLL) proteins. This interaction is crucial in the development of certain types of leukemia, particularly those involving chromosomal translocations affecting the MLL gene. This compound has shown significant promise in preclinical studies for its ability to inhibit the growth of leukemia cells and improve survival in animal models .

科学研究应用

MI-463 具有广泛的科学研究应用,特别是在化学、生物学和医学领域。在化学领域,它被用作工具化合物来研究 menin-MLL 相互作用并开发新的抑制剂。在生物学领域,this compound 被用来研究 menin 在基因调控和细胞分化中的作用。在医学领域,它具有作为治疗 MLL 易位白血病和其他癌症的治疗剂的潜力。 此外,正在探索 this compound 对涉及表观遗传失调的其他疾病的影响 .

作用机制

MI-463 通过与 menin 蛋白结合发挥作用,从而阻止其与 MLL 融合蛋白的相互作用。这种抑制会破坏转录共激活因子的募集以及随后参与白血病发生的靶基因的激活。 This compound 的分子靶点包括 menin-MLL 结合位点,其作用会导致致癌基因如 HOXA9 和 MEIS1 的下调,这些致癌基因对于白血病细胞的增殖和存活至关重要 .

准备方法

合成路线和反应条件: MI-463 的合成涉及多个步骤,从制备关键中间体开始特定的反应条件,例如使用合适的溶剂、催化剂和温度控制,对于优化产率和纯度至关重要 .

工业生产方法: this compound 的工业生产可能涉及扩大实验室合成工艺,并进行调整以确保一致性、效率和成本效益。 这可能包括使用连续流动反应器、自动化合成平台和严格的质量控制措施,以保持最终产品的髙纯度和活性 .

化学反应分析

反应类型: MI-463 主要经历取代反应,特别是亲核芳香取代反应,这是由于存在三氟乙基等吸电子基团。 它也可以在特定条件下参与氧化和还原反应 .

常用试剂和条件: this compound 的合成和反应中常用的试剂包括三氟乙酸、二甲基亚砜以及各种碱和酸,以促进合成的不同步骤。 反应条件通常涉及控制温度和惰性气氛,以防止不希望的副反应 .

主要产物: 从涉及 this compound 的反应中形成的主要产物通常是具有修饰的官能团的衍生物,它们可用于探索构效关系并优化化合物的功效和安全性 .

相似化合物的比较

类似化合物: 与 MI-463 类似的化合物包括 MI-503,另一种 menin-MLL 抑制剂,以及其他靶向相同相互作用的小分子抑制剂。 这些化合物具有相似的作用机制,但在效力、生物利用度和药代动力学特性方面可能有所不同 .

This compound 的独特性: this compound 由于其髙效力和口服生物利用度而独一无二,使其成为临床开发的有希望的候选者。它能够在临床前模型中显着抑制白血病细胞生长并提高生存率,使其区别于其他抑制剂。 此外,this compound 已显示出良好的药物样特性,包括代谢稳定性和良好的药代动力学特征 .

属性

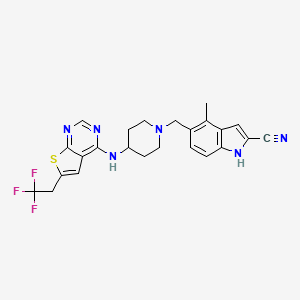

IUPAC Name |

4-methyl-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]-1H-indole-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23F3N6S/c1-14-15(2-3-21-19(14)8-17(11-28)31-21)12-33-6-4-16(5-7-33)32-22-20-9-18(10-24(25,26)27)34-23(20)30-13-29-22/h2-3,8-9,13,16,31H,4-7,10,12H2,1H3,(H,29,30,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZACSLYTXLZAAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=C(N2)C#N)CN3CCC(CC3)NC4=C5C=C(SC5=NC=N4)CC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23F3N6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of MI-463?

A: this compound is a potent and selective inhibitor of the interaction between Menin and MLL fusion proteins. [, , , ] These fusion proteins are frequently found in aggressive leukemias, especially in infants and children. [, ] By disrupting this interaction, this compound hinders the transcriptional activity of these oncogenic fusions, leading to decreased expression of genes crucial for leukemic cell survival and proliferation. [, , ]

Q2: What are the downstream effects of this compound treatment in KMT2A-rearranged leukemia cells?

A2: this compound treatment leads to several downstream effects in KMT2A-rearranged leukemia cells, including:

- Induction of differentiation: this compound promotes differentiation of leukemic cells, as evidenced by morphological changes and alterations in gene expression. [, ] This differentiation can make the cells more susceptible to standard chemotherapy agents. []

- Increased apoptosis: Studies have shown that this compound induces apoptosis in KMT2A-rearranged leukemia cells, further contributing to its anti-leukemic activity. [, ]

- Synergistic effects with other drugs: this compound displays synergy with several other anti-cancer agents, including proteasome inhibitors, HDAC inhibitors, CDK9 inhibitors, and the Menin-MLL inhibitor MI-503. [, ] This synergistic potential offers promising avenues for combination therapies.

Q3: Has this compound shown efficacy in in vivo models of leukemia?

A: Yes, this compound has demonstrated efficacy in preclinical animal models. For instance, in a rat xenograft model of KMT2A-rearranged infant leukemia, weekly administration of this compound for three weeks resulted in complete remission in a significant portion of the animals. []

Q4: Are there any biomarkers that could predict the efficacy of this compound treatment?

A: While further research is needed to establish definitive biomarkers, studies have shown that the level of HOXA9 protein, a downstream target of Menin-MLL fusion proteins, is significantly reduced following treatment with this compound, suggesting its potential as a biomarker of response. [, ]

Q5: What are the potential limitations or challenges associated with this compound as a therapeutic agent?

A5: Some potential challenges include:

Q6: Is this compound being investigated in clinical trials for any cancer types?

A: While the provided abstracts do not mention specific ongoing clinical trials, they highlight the promising preclinical data supporting the clinical development of this compound, particularly for the treatment of KMT2A-rearranged infant leukemia. [, , ]

Q7: Does this compound exhibit any activity in cancers beyond leukemia?

A: While the provided abstracts focus on the anti-leukemic activity of this compound, one study indicates its potential efficacy in endometrial cancer, suggesting that Menin-MLL inhibitors could have broader applications in oncology. [, ]

Q8: How does this compound affect the metabolic profile of cancer cells?

A: One study revealed that this compound can induce ferroptosis in certain cancer cell lines, a form of regulated cell death characterized by iron-dependent lipid peroxidation. [] This finding highlights the potential of this compound to target cancer cell metabolism.

Q9: What is the role of cytochrome P450 (CYP) enzymes in the metabolism of this compound?

A: Research indicates that this compound can influence the activity of CYP1A2, a key enzyme involved in drug metabolism, in a species-specific manner. [] This finding underscores the importance of considering interspecies differences in drug metabolism during preclinical development.

Q10: How stable is this compound in in vitro systems?

A: Microsomal stability assays revealed that this compound exhibits a relatively low depletion rate in rat, dog, and monkey hepatocytes, indicating good metabolic stability in these in vitro systems. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-amino-3-(2-aminophenyl)sulfanyl-2-[3-[hydroxy(pyridin-4-yl)methyl]phenyl]prop-2-enenitrile](/img/structure/B608965.png)